
3-ethyl-1H-pyrazol-5-amine
Overview
Description
3-Ethyl-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of an amine group at the 5-position and an ethyl group at the 3-position of the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with 3-oxobutanoic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Another method involves the cyclization of 3-ethyl-1H-pyrazole-5-carboxylic acid with ammonia or amines under dehydrating conditions. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide. Alkylation and arylation reactions often use alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Nitroso-3-ethyl-1H-pyrazol-5-amine, Nitro-3-ethyl-1H-pyrazol-5-amine.
Reduction: 3-Ethyl-1H-pyrazol-5-hydrazine.
Substitution: 3-Ethyl-4-bromo-1H-pyrazol-5-amine, 3-Ethyl-4-phenyl-1H-pyrazol-5-amine.
Scientific Research Applications
3-Ethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrazol-5-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
3-Phenyl-1H-pyrazol-5-amine: Contains a phenyl group at the 3-position.
3,5-Dimethyl-1H-pyrazole: Both positions 3 and 5 are substituted with methyl groups.
Uniqueness
3-Ethyl-1H-pyrazol-5-amine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
5-ethyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDGPQLEVYSXNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621279 | |
Record name | 5-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-24-1 | |
Record name | 5-Ethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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